molecular formula C21H24N4O2S B2931042 4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-97-8

4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No.: B2931042
CAS No.: 877818-97-8
M. Wt: 396.51
InChI Key: PQSJYLBARRUNCE-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrimido[4,5-b]quinoline core with a tetrahydropyrimidine ring fused to a quinoline moiety.
  • Substituents at positions 2 (ethylsulfanyl group) and 5 (4-hydroxyphenyl group).
  • Two methyl groups at position 8, contributing to steric hindrance and conformational stability .

Modifications at positions 2 and 5 are critical for tuning solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-amino-2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-28-20-24-18(22)17-15(11-5-7-12(26)8-6-11)16-13(23-19(17)25-20)9-21(2,3)10-14(16)27/h5-8,15,26H,4,9-10H2,1-3H3,(H3,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSJYLBARRUNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one , identified by its CAS number 877818-98-9 , is a complex organic molecule with potential therapeutic applications. The unique structural features of this compound suggest various biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4OSC_{22}H_{26}N_{4}OS, with a molecular weight of 394.5 g/mol . The structure features a pyrimidoquinoline core that is known for its biological activity.

PropertyValue
CAS Number877818-98-9
Molecular FormulaC22H26N4OS
Molecular Weight394.5 g/mol

Antimicrobial Activity

Research has indicated that compounds within the pyrimidoquinoline class exhibit significant antimicrobial properties. In particular, studies have focused on the activity against multidrug-resistant pathogens:

  • Antimicrobial Spectrum : The compound has been screened against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. Notably, it demonstrated varying degrees of effectiveness against these pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of related compounds:

  • Compounds similar to This compound showed:
    • MIC (Minimum Inhibitory Concentration) values against S. aureus as low as 16 µg/mL .
    • Resistance was noted in certain strains such as vancomycin-resistant E. faecalis (MIC > 64 µg/mL) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : The presence of the hydroxyphenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Anticancer Activity

Emerging research suggests that compounds with similar structures may also possess anticancer properties:

  • Cell Line Studies : Preliminary studies have indicated cytotoxic effects on cancer cell lines, with IC50 values suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The substituents at positions 2 and 5 significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 5 Substituent Key Features References
Target Compound Ethylsulfanyl 4-Hydroxyphenyl Enhanced hydrogen bonding (hydroxyl group); moderate lipophilicity
4-amino-8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydropyrimidino[4,5-b]quinolin-6(7H)-one Methylsulfanyl Unspecified aryl Lower steric bulk at position 2; crystallizes in hydrogen-bonded sheets
5-(4-Methoxyphenyl)-2,4-dimethoxy-8,8-dimethyl analog (4f) Methoxy 4-Methoxyphenyl Increased electron density; higher solubility in polar solvents
5-(3-Hydroxyphenyl)-2,4-dimethoxy-8,8-dimethyl analog (4k) Methoxy 3-Hydroxyphenyl Ortho-hydroxyl group enhances metal chelation potential
5-(3,4-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl) analog Methylsulfanyl 3,4-Dimethoxyphenyl Dual methoxy groups improve membrane permeability
5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl analog Trione groups 2,4-Dichlorophenyl Electronegative Cl atoms enhance reactivity in electrophilic substitutions

Key Observations :

  • Position 2 : Ethylsulfanyl (target) vs. methylsulfanyl () or methoxy (). Ethylsulfanyl provides intermediate lipophilicity compared to smaller (methyl) or polar (methoxy) groups.
  • Position 5: Hydroxyphenyl (target) vs. methoxyphenyl () or chlorophenyl ().

Physicochemical and Spectral Properties

Property Target Compound 5-(4-Methoxyphenyl) analog (4f) 5-(2,4-Dichlorophenyl) analog
Melting Point Not reported 198–200°C 340°C
Solubility Moderate (polar solvents) High (methoxy enhances polarity) Low (Cl groups reduce polarity)
¹H-NMR Features Expected NH (~8.5 ppm) Methoxy peaks at 3.73–3.91 ppm Aromatic Cl peaks at 7.22–7.30 ppm
Bioactivity Anticipated anticancer Antiproliferative (IC50 ~5 µM) Antiproliferative (IC50 ~3 µM)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this complex heterocyclic compound?

  • Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidines with quinoline precursors under controlled anhydrous conditions. Characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing NH2 and SH groups via 1H^1H- and 13C^{13}C-NMR), and X-ray crystallography for stereochemical validation. Purity assessment via HPLC with UV detection at 254 nm is critical, especially given the compound’s potential for tautomerism .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

  • Answer: Employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation and guide real-time adjustments. For example, highlights the importance of sulfur-containing intermediates, where thiol-protecting groups may require precise stoichiometry to avoid side reactions .

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

  • Answer: Use accelerated stability studies (ICH guidelines) with LC-MS/MS to identify hydrolytic or oxidative degradation products. For instance, the ethylsulfanyl group may oxidize to sulfoxide under acidic conditions, detectable via tandem MS fragmentation patterns. Differential scanning calorimetry (DSC) can assess thermal stability, while 1H^1H-NMR can track pH-dependent tautomeric shifts in the pyrimidoquinoline core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms of this compound with biological targets?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can evaluate interactions with enzymes like aminomethyltransferases ( ). For example, conflicting data on 5,10-methylene-THF binding may arise from protonation state variations; pKa calculations (MarvinSketch) and free-energy perturbation (FEP) studies can clarify pH-dependent binding affinities. Validate with isothermal titration calorimetry (ITC) to correlate computational predictions with experimental ΔG values .

Q. What strategies are effective for elucidating the compound’s role in modulating oxidative stress pathways?

  • Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) in cell-based assays. For instance, the 4-hydroxyphenyl moiety may act as a radical scavenger; use electron paramagnetic resonance (EPR) to quantify ROS quenching. Contradictory results in cytoprotective vs. pro-apoptotic effects may stem from concentration-dependent biphasic responses, requiring dose-response curves and pathway enrichment analysis (KEGG) .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Answer: Apply Hansen solubility parameters (HSPiP software) to model solvent-solute interactions, particularly for the hydrophobic tetrahydropyrimidine ring vs. polar hydroxyphenyl group. Experimental validation via shake-flask method (UV-Vis quantification) in binary solvent systems (e.g., ethanol-water) can reconcile discrepancies. Advanced techniques like neutron scattering may reveal solvent clustering effects influencing solubility .

Q. What experimental frameworks are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • Answer: Use physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to predict absorption/distribution, leveraging logP values (experimental vs. predicted via ChemAxon). In vivo microdialysis in rodent plasma and tissues can assess blood-brain barrier penetration. Metabolite identification via HRMS/MS should focus on sulfoxidation and glucuronidation pathways (). Cross-validate with hepatocyte clearance assays .

Methodological Notes

  • Data Contradiction Analysis: Always cross-reference experimental results with orthogonal techniques. For example, if NMR suggests a stable tautomer but HPLC shows multiple peaks, employ variable-temperature NMR or ion mobility MS to resolve dynamic equilibria .
  • Theoretical Frameworks: Anchor studies in enzyme kinetics (Michaelis-Menten models) or density functional theory (DFT) for mechanistic insights, as highlighted in and .

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